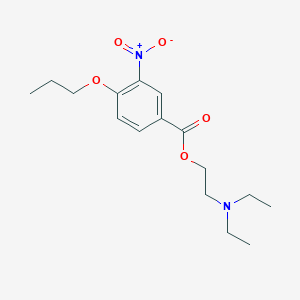![molecular formula C13H13N B13410956 [2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine](/img/structure/B13410956.png)
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine is a deuterated analog of methanamine, where specific hydrogen atoms are replaced with deuterium. Deuterium is a stable isotope of hydrogen, containing one proton and one neutron. This compound is of interest in various scientific fields due to its unique isotopic properties, which can influence its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine typically involves the deuteration of precursor compounds. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale catalytic exchange processes or the use of deuterated reagents in multi-step synthetic routes. The choice of method depends on the desired purity, yield, and cost considerations.
Análisis De Reacciones Químicas
Types of Reactions
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amine oxides.
Reduction: Reduction reactions can convert it to deuterated amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated amine oxides, while reduction can produce deuterated amines.
Aplicaciones Científicas De Investigación
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism by which [2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine exerts its effects involves the interaction of deuterium atoms with molecular targets. Deuterium’s increased mass compared to hydrogen can lead to altered bond strengths and reaction rates. This isotopic effect can influence the compound’s behavior in chemical and biological systems, affecting pathways such as enzyme catalysis and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
[2,4,6-Trideuteriophenyl]methanamine: A simpler deuterated analog with fewer deuterium atoms.
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]ethanamine: An analog with an ethyl group instead of a methyl group.
Uniqueness
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine is unique due to its specific deuterium labeling pattern, which can provide distinct insights into reaction mechanisms and metabolic pathways. Its isotopic properties make it valuable for studying kinetic isotope effects and for use in various scientific applications.
Propiedades
Fórmula molecular |
C13H13N |
|---|---|
Peso molecular |
189.29 g/mol |
Nombre IUPAC |
[2,4,6-trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2/i1D,5D,6D,7D,8D,9D |
Clave InChI |
WKHABRRJMGVELW-WBUHCZHTSA-N |
SMILES isomérico |
[2H]C1=CC(=C(C(=C1)[2H])C2=C(C=C(C(=C2[2H])CN)[2H])[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester](/img/structure/B13410900.png)
![4-(2-Phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one](/img/structure/B13410901.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B13410909.png)


![(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B13410932.png)

![(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410940.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)
![4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide](/img/structure/B13410946.png)
